molecular formula C9H18N2O B15260113 N-(Piperidin-4-YL)butanamide

N-(Piperidin-4-YL)butanamide

Cat. No.: B15260113
M. Wt: 170.25 g/mol
InChI Key: XWDRSWSDSOSFLI-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)butanamide is a synthetic opioid derivative structurally related to fentanyl. Its core structure consists of a piperidine ring substituted at the 4-position with a butanamide group. While the term "this compound" broadly describes a class of compounds, specific derivatives are distinguished by substituents on the phenyl or piperidine moieties. For example, 4-Methoxybutyrylfentanyl (IUPAC: N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) is a prominent analog with a 4-methoxy group on the phenyl ring, enhancing its lipophilicity and receptor-binding affinity . This compound has been identified in forensic and clinical reports due to its involvement in illicit opioid markets .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-piperidin-4-ylbutanamide

InChI

InChI=1S/C9H18N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

XWDRSWSDSOSFLI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)butanamide typically involves the reaction of piperidine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound N-(Piperidin-4-YL)butanamide:

This compound, also known as Nor-butyrylfentanyl, is a chemical compound with the molecular formula C9H18N2O . Research on similar compounds reveals potential applications and synthesis methods that can shed light on the possible uses of this compound.

Synthesis and Chemical Properties:

  • Synthesis of related compounds N-Phenyl-N-(4-piperidinyl)butanamide can be synthesized by condensing 1-Benzyl-4-piperidone with aniline and reducing it using sodium borohydride .
  • Further Synthesis: N-Phenyl-N-[1-[2-(4-hydroxyphenyl)ethyl]-4-piperidinyl]-butanamide (4′-Hydroxy-butyrylfentanyl) can be produced from nor-butyrylfentanyl hydrochloride through a reaction with 2-(4-benzyloxyphenyl)ethyl methanesulfonate and potassium carbonate .

Potential Applications:
While the provided search results do not explicitly detail the applications of this compound, they do provide some context for its potential uses, given research on related compounds:

  • Designer Drugs Research: Butyrylfentanyl, a related compound, is a new designer drug, and its metabolism has been investigated using fresh human hepatocytes . This suggests this compound could be relevant in studies related to novel synthetic opioids .
  • Opioid Receptor Binding: Para-fluoro-butyrylfentanyl, which is structurally related, binds to μ-opioid receptors with high selectivity . This suggests that this compound and its derivatives may have applications in pharmacological research related to opioid receptors.
  • Histamine H3 Receptor Antagonists: Piperidine derivatives have been explored as histamine H3 receptor antagonists . this compound, being a piperidine derivative, might find use in similar applications.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)butanamide involves its interaction with specific molecular targets in biological systems. For example, it can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various downstream effects, such as the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

The table below highlights structural differences and pharmacological properties of N-(Piperidin-4-yl)butanamide analogs:

Compound Name Key Structural Features μ-Opioid Receptor Affinity (Ki, nM) Relative Potency (vs. Morphine) Legal Status (Controlled)
Butyrfentanyl (BF) N-Phenyl substituent; no halogen/methoxy groups 0.89 ~20–30× Yes (EU, USA since 2015)
4-Fluorobutyrfentanyl (4F-BF) 4-Fluoro substitution on phenyl ring 0.45 ~50× Yes (EU, USA since 2015)
4-Methoxybutyrylfentanyl 4-Methoxy substitution on phenyl ring Not reported Estimated ~40–60× Emerging control (WHO)
Carfentanil Methyl ester at piperidine; N-phenethyl chain 0.024 10,000× Strictly veterinary use

Key Findings :

  • Substituent Effects: The addition of electron-withdrawing groups (e.g., 4-fluoro in 4F-BF) increases μ-opioid receptor binding affinity compared to unsubstituted BF .
Pharmacokinetic and Toxicological Profiles
  • Metabolism : Butyrfentanyl undergoes hepatic N-dealkylation and hydrolysis, producing inactive metabolites. In contrast, 4-Methoxybutyrylfentanyl’s methoxy group may slow Phase I metabolism, increasing toxicity risk .
  • Toxicity : Carfentanil’s extreme potency (lethal dose ≈ 20 μg in humans) contrasts with BF analogs, which have lower toxicity thresholds but still pose high overdose risks due to variable illicit formulations .
Legal and Forensic Considerations
  • Regulatory Trends : BF and 4F-BF were globally controlled by 2015 under opioid analog laws. 4-Methoxybutyrylfentanyl remains under surveillance by the WHO, with pending scheduling recommendations .
  • Forensic Identification : Mass spectrometry and NMR are critical for distinguishing analogs. For example, 4-Methoxybutyrylfentanyl’s molecular ion (m/z 408) differs from BF (m/z 352) due to the methoxy group .

Biological Activity

N-(Piperidin-4-YL)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a butanamide group attached to a piperidine ring. The structural formula can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound's unique structure contributes to its diverse biological activity, which has been the subject of various studies.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on enzyme activity, neuroprotection, and potential therapeutic applications in treating central nervous system disorders.

1. Enzyme Interaction

Research indicates that piperidine derivatives, including this compound, exhibit significant effects on various enzymes. These include:

  • Kinases : Involved in phosphorylation processes critical for cell signaling.
  • Proteases : Affecting protein degradation and processing.
  • Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.

Studies have shown that these interactions can lead to anti-inflammatory and neuroprotective effects, making such compounds promising candidates for drug development aimed at conditions like neurodegeneration and inflammation .

2. Neuroprotective Effects

This compound has been highlighted for its potential neuroprotective properties. In vitro studies have demonstrated its ability to inhibit neurotransmitter uptake, suggesting a mechanism that may be beneficial in treating neurodegenerative diseases such as Parkinson's disease . The compound's interaction with neurotransmitter systems indicates its potential role in modulating synaptic transmission and neuronal survival.

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that derivatives containing piperidine structures possess significant antimicrobial and antifungal activities. For instance, N-(4-(piperidin-1-yl)phenyl)butanamide was screened for antimicrobial efficacy against various pathogens, demonstrating promising results .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that piperidine derivatives could effectively inhibit specific proteases involved in viral infections, suggesting their potential as antiviral agents .
  • Neuroprotective Study : Another research project focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage and improve survival rates in neuronal cultures subjected to oxidative stress .

Research Findings Summary

Study Focus Findings
Enzyme InteractionSignificant inhibition of kinases and proteases; implications for anti-inflammatory treatments .
NeuroprotectionPotential to inhibit neurotransmitter uptake; beneficial effects observed in neurodegenerative models .
Antimicrobial ActivityDemonstrated effectiveness against various pathogens; promising for developing new antimicrobial agents .

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